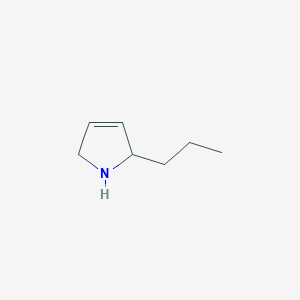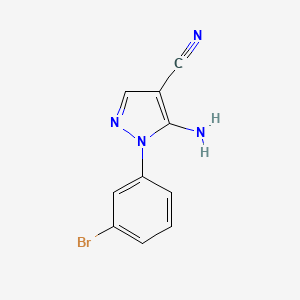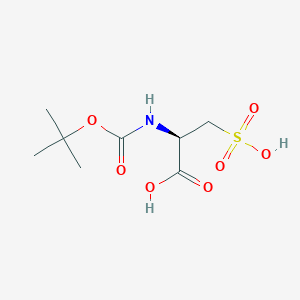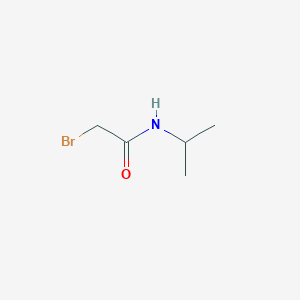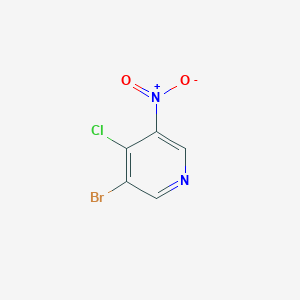
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Overview
Description
The compound of interest, 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, is a chemical structure that is part of a broader class of organic compounds known as benzopyrans. These compounds are characterized by a fused benzene and pyran ring system. The specific compound mentioned has various derivatives that have been synthesized and studied for their potential applications in different fields, including medicine and fragrance industries.
Synthesis Analysis
The synthesis of related compounds has been reported in several studies. For instance, a series of indenopyrazoles, which are structurally related to benzopyrans, were synthesized from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity against human cancer cells . Another study reported the synthesis of a major impact flavor compound of Wisteria sinensis, 6-methoxy-4H-1-benzopyran-7-ol, from 2,4,5-trimethoxybenzaldehyde through a sequence of reactions including bisdemethylation and Wittig reaction . Additionally, 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester was prepared from 2,4-dihydroxybenzaldehyde using key reactions such as chromenylation and demethoxycarbonylation-alkylation . The synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of dopamine D3 receptor selective agonist PD128907, was achieved starting from p-hydroxyanisole .
Molecular Structure Analysis
The molecular structure of benzopyran derivatives has been elucidated using various analytical techniques. For example, the crystal structure of 2,4-dihydro-8-methoxy-4,4-dimethyl-2-P-tolyl-1-H- benzopyrano-[4,3,2-cd]indol-1-one was determined using single crystal X-ray diffraction, revealing a distorted boat conformation of the pyran ring . Similarly, the crystal structure of 3-acetyl-6-methoxy-2H-1-benzopyran-2-one was determined, crystallizing in the triclinic system . The molecular and crystal structure of trans and cis isomers of a related compound, 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran, was also analyzed, showing a distorted envelope conformation of the heterocyclic ring .
Chemical Reactions Analysis
The chemical reactions involving benzopyran derivatives are diverse and can lead to various functionalized compounds. For instance, the synthesis of the title compound in paper involved oxidation with pyridinium dichromate in the presence of acetic anhydride. The dehydration of lactol with anhydrous oxalic acid was a key step in the synthesis of 6-methoxy-4H-1-benzopyran-7-ol . The Neber rearrangement reaction was utilized in the synthesis of the intermediate for PD128907 .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzopyran derivatives are influenced by their molecular structure. The crystal packing and conformation of the pyran ring play a significant role in the stability and reactivity of these compounds. For example, weak intermolecular C—H⋯O hydrogen bonding was observed in the crystal structure of a benzopyran derivative . The polymorphism of 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one indicates the potential for different physical properties based on the crystal packing .
Scientific Research Applications
Potassium Channel Activators
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has been explored for its potential as a potassium channel activator. The synthesis of methoxy bearing 2,2-dimethyl-2H-1-benzopyrans, including this compound, for testing as potassium channel activators was detailed. However, biological testing revealed a significant decrease in activity, highlighting an important site of activity in this class of compounds (Thompson, Doggrell, & Hoberg, 2003).
Synthesis and Characterization
The compound has been synthesized for various research purposes. For instance, a short synthesis of a related compound, 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester, was prepared from 2,4-dihydroxybenzaldehyde, showcasing the compound's relevance in organic synthesis (Henry & Jacobs, 2001).
Biotransformation Studies
The compound's biotransformation was studied in vitro in rat liver microsomes. This study provides insights into the metabolic pathways and potential interactions with biological systems (Yenes, Commandeur, Vermeulen, & Messeguer, 2004).
Intermediate for Dopamine D3 Receptor Agonist
It was also used as an important intermediate in the synthesis of dopamine D3 receptor selective agonist PD128907 (Jin, 2006).
Cytotoxic Effects
Research on new benzopyrans isolated from the leaves of Mallotus apelta revealed compounds structurally similar to 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with significant cytotoxic effects against human cancer cell lines, indicating the potential of related compounds in cancer research (Kiem et al., 2005).
properties
IUPAC Name |
6-methoxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZUDOBLRMXOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202191 | |
| Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
CAS RN |
13229-59-9 | |
| Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13229-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2,2-dimethylchroman-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64Z8NE44MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 °C | |
| Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)


